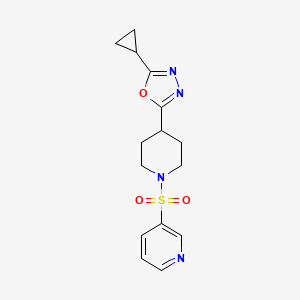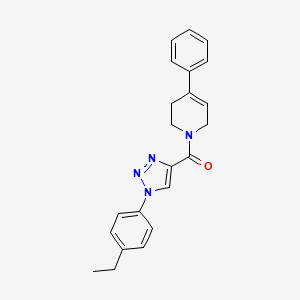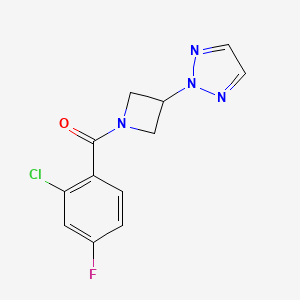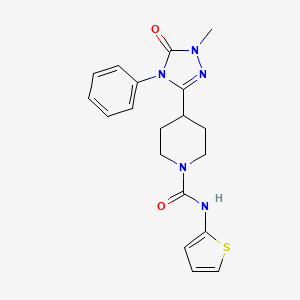
2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Synthesis and Biological Activity : Compounds bearing the 1,3,4-oxadiazole moiety, including structures similar to the queried chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate to potent activity against various strains of bacteria, underscoring their potential as leads in the development of new antimicrobial agents. The process involves sequential synthesis steps and structural elucidation through spectral data, highlighting their chemical versatility and biological relevance (Khalid et al., 2016).
Anticancer Applications
Mechanisms of Action and Potency : Research into oxadiazole derivatives, including those with structures analogous to the specific compound , has revealed their capacity to induce apoptosis in cancer cells. These compounds engage in inhibiting cancer cell growth through various mechanisms, including the inhibition of key enzymes and inducing apoptosis without affecting normal cells. This selectivity and potency make them promising candidates for anticancer therapy. Notable is their ability to engage in structure-activity relationships that inform the optimization of their anticancer properties (Zhang et al., 2005).
Enzyme Inhibition
Biochemical Interactions : The biochemical interactions of 1,3,4-oxadiazole derivatives, particularly in enzyme inhibition, have been extensively studied. These compounds show significant inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is pivotal in the study of neurodegenerative diseases. The synthesis of these derivatives involves complex chemical pathways, leading to the identification of compounds with potential therapeutic applications in treating diseases like Alzheimer's (Khalid et al., 2016).
Synthesis and Chemical Properties
Advanced Synthesis Techniques : The chemical synthesis of oxadiazole derivatives, including those similar to the queried compound, utilizes advanced techniques that result in structures with significant biological activities. The methodologies involve cyclization reactions and the use of modern spectroscopic techniques for structure elucidation. These synthetic pathways provide valuable insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Dolman et al., 2006).
特性
IUPAC Name |
2-cyclopropyl-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,13-2-1-7-16-10-13)19-8-5-12(6-9-19)15-18-17-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQQNUTWBZZZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2944288.png)
![N'-(3-methoxyphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2944289.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2944290.png)

![4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2944293.png)



![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)


![6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2944303.png)
![methyl3-[3-(methanesulfonyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B2944306.png)
![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2944308.png)
